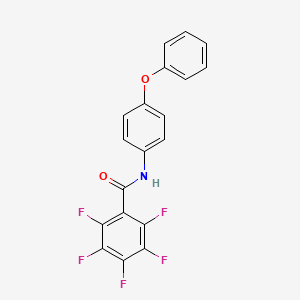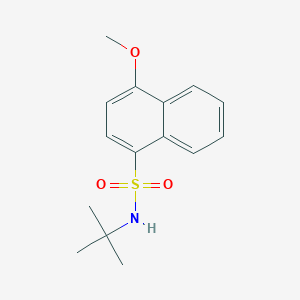
2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide
説明
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves multi-step procedures starting from basic aromatic or heteroaromatic units. For instance, derivatives of pentafluorobenzoic acid have been synthesized to study their crystal structures and interactions, highlighting the methodologies applicable for constructing such complex molecules (Jankowski et al., 2006). While specific synthesis methods for 2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide are not detailed, the synthesis of closely related compounds provides valuable insights into potential synthetic routes.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as those derived from fluorinated benzamides, often employs X-ray diffraction and density functional theory (DFT) calculations to elucidate their geometrical parameters, electronic properties, and conformational dynamics. For example, Demir et al. (2015) analyzed the molecular structure of a novel benzamide derivative, offering insights into bond lengths, angles, and electronic configurations that could be analogous to those in this compound.
Chemical Reactions and Properties
Chemical reactions involving fluorinated benzamides often explore their reactivity under various conditions, including their behavior in the presence of different reagents and potential for forming cocrystals or participating in hydrogen bonding. Studies on related compounds have demonstrated their utility in forming complex molecular assemblies through specific interactions, such as O-H...O and N-H...O hydrogen bonds, which could be relevant for understanding the reactivity of this compound (Jankowski et al., 2006).
科学的研究の応用
Synthesis and Antipathogenic Activity
Research into thiourea derivatives, including those with fluorinated aromatic rings similar to "2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide," has shown significant antipathogenic activity, particularly against strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science and Engineering
In the field of material science, fluorinated aromatic polyamides, akin to the backbone structure of "this compound," have been synthesized and characterized. These materials exhibit good solubility, thermal stability, mechanical properties, and electrical and dielectric properties, underscoring their utility in various engineering applications, such as in the development of electrically insulating materials (Ge et al., 2004).
Sensor Technology
Fluorinated benzoxazole and benzothiazole derivatives have been applied in sensor technology for detecting pH changes and metal cations. Their sensitivity and selectivity, attributed to the fluorophenol moiety's high acidity, point to the potential use of similar fluorinated compounds in developing advanced sensing materials (Tanaka et al., 2001).
Crystallography and Molecular Interaction Studies
Studies involving cocrystals of benzamide and pentafluorobenzoic acid, which share structural motifs with "this compound," have provided insights into molecular interactions such as hydrogen bonding and π-π stacking. This research aids in understanding the molecular assembly and could inform the design of new crystalline materials (Jankowski, Gdaniec, & Połoński, 2006).
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F5NO2/c20-14-13(15(21)17(23)18(24)16(14)22)19(26)25-10-6-8-12(9-7-10)27-11-4-2-1-3-5-11/h1-9H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBNXSDTTPUWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)


![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)